S-Methyl 1-piperidinecarbothioate

Description

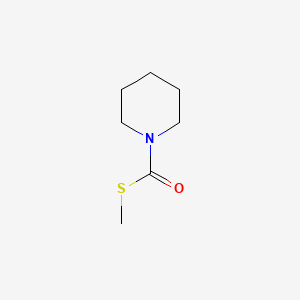

Structure

2D Structure

3D Structure

Properties

CAS No. |

3012-97-3 |

|---|---|

Molecular Formula |

C7H13NOS |

Molecular Weight |

159.25 g/mol |

IUPAC Name |

S-methyl piperidine-1-carbothioate |

InChI |

InChI=1S/C7H13NOS/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 |

InChI Key |

UGXAFPLXOSEFRX-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)N1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Methyl 1 Piperidinecarbothioate and Analogues

Direct Synthetic Routes to S-Methyl 1-Piperidinecarbothioate

The direct synthesis of this compound can be approached through established methods for thioester formation, primarily involving carbonylation reactions or the alkylation of a suitable sulfur-containing precursor.

Carbonylation Reactions in Thioester Synthesis

Transition metal-catalyzed carbonylation reactions represent a powerful tool for the synthesis of thioesters from readily available starting materials. These methods typically involve the coupling of an organic halide with a thiol in the presence of carbon monoxide. In a hypothetical synthesis of this compound, a key intermediate would be piperidine-1-carbonyl chloride. This intermediate could then react with a methyl mercaptide salt to yield the final product.

More advanced, direct carbonylation approaches could involve the reaction of piperidine (B6355638) itself with a methyl-sulfur-containing species and a carbon monoxide source, facilitated by a suitable transition metal catalyst, such as palladium. Such reactions, known as thiocarbonylation, directly couple an amine, a thiol, and carbon monoxide. While specific examples for this compound are not prevalent in the literature, the general methodology for forming thioesters via carbonylative coupling is well-documented. herts.ac.uk For instance, the palladium-catalyzed carbonylative coupling of organic halides with thiols is a straightforward route to thioester derivatives. herts.ac.uk Another innovative approach involves the geoelectrochemical synthesis of S-methyl thioacetate (B1230152) from CO₂ and methanethiol (B179389) on nickel sulfide (B99878) catalysts, demonstrating the feasibility of forming the S-methyl thioester bond under specific catalytic conditions. researchgate.net

S-Alkylation Strategies for Carbothioate Formation

A more classical and widely applicable method for forming the thioester linkage is through S-alkylation. This strategy involves the generation of a thiocarboxylate anion from piperidine, followed by its reaction with an alkylating agent.

The synthesis would typically proceed in two steps:

Formation of the Piperidine-1-carbothioate Salt : Piperidine can be reacted with a thiocarbonylating agent, such as carbonyl sulfide (COS) or thiophosgene (B130339), in the presence of a base to form the piperidine-1-carbothioate salt.

S-Methylation : The resulting thiocarboxylate anion is then alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, to furnish this compound.

This approach is analogous to the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, where the corresponding carboxylic acid is methylated using iodomethane (B122720) in the presence of a base like potassium carbonate. chemicalbook.com

Synthesis of Structurally Related Piperidinecarbothioate Derivatives

The synthetic principles applied to this compound can be extended to more complex and functionalized analogues.

Approaches to S-(α,α-dimethylbenzyl)-1-piperidinecarbothioate (Dimepiperate)

Dimepiperate, with the chemical name S-(1-Methyl-1-phenylethyl) piperidine-1-carbothioate, is a herbicide that inhibits lipid synthesis. herts.ac.uknih.gov Its structure features a bulky S-(α,α-dimethylbenzyl) group. The synthesis of Dimepiperate would follow the same general logic as for the S-methyl analogue, but with a different alkylating agent or thiol.

A plausible synthetic route involves the reaction of piperidine with thiophosgene to generate piperidine-1-carbothioyl chloride. This activated intermediate can then be reacted with α,α-dimethylbenzyl mercaptan (1-methyl-1-phenylethanethiol) in the presence of a base to afford Dimepiperate. Alternatively, the sodium or potassium salt of the thiol could be used.

Another route would involve the reaction of piperidine-1-carbonyl chloride (generated from piperidine and phosgene) with the same thiol. Given that Dimepiperate is a known herbicide, established industrial syntheses likely exist, though they may not be publicly detailed. nih.govagropages.com

Synthesis of Functionalized Piperidinecarbothioate Analogues from Precursors

The synthesis of diverse piperidinecarbothioate analogues often relies on the initial preparation of a functionalized piperidine ring, which is then converted to the desired carbothioate. A variety of methods exist for creating substituted piperidines. researchgate.netsigmaaldrich.com

For example, hydrogenation of substituted pyridine (B92270) precursors is a common method. The resulting functionalized piperidine can then undergo reaction with a thiocarbonylating agent. A series of methyl-substituted pipecolinates have been synthesized via the hydrogenation of the corresponding pyridines, followed by epimerization to access different diastereomers. researchgate.net These piperidine esters could, in principle, be converted to their carbothioate counterparts.

Another powerful strategy is the conjugate addition to dihydropyridinones. For instance, the synthesis of 4-(2-aminoethyl)piperidine derivatives has been achieved through the conjugate addition of a phenyl group to a dihydropyridinone, followed by further modifications. epa.gov Such functionalized piperidine scaffolds can serve as versatile precursors for a wide range of carbothioate derivatives.

The table below summarizes some reactions used to generate functionalized piperidine precursors.

| Reaction Type | Precursors | Catalyst/Reagents | Product Type |

| Hydrogenation | Substituted Pyridines | PtO₂, Pd/C | Substituted Piperidines |

| Conjugate Addition | Dihydropyridin-4-ones, Phenylboronic Acid | - | 4-Phenyl-piperidinones |

| Reductive Amination | Dihydropyridin-4-ones, Amines | NaBH(OAc)₃ | N-Substituted Piperidines |

| Cyclization | 1,6-Enynes | Triethylborane | Alkylidene Piperidines |

Catalytic and Stereoselective Synthetic Innovations for Piperidine Carbothioates

Modern organic synthesis increasingly focuses on catalytic and stereoselective methods to produce compounds with high efficiency and specific three-dimensional arrangements. While literature specifically detailing stereoselective synthesis of piperidine carbothioates is sparse, the principles can be inferred from the extensive research on the stereoselective synthesis of piperidine derivatives themselves. nih.gov

The control of stereochemistry is crucial as different isomers of a molecule can have vastly different biological activities. Stereoselective synthesis of the piperidine ring can be achieved through several catalytic methods:

Rhodium-catalyzed C-H functionalization : By selecting appropriate chiral rhodium catalysts and nitrogen-protecting groups, it is possible to achieve site-selective and stereoselective functionalization at the C2, C3, or C4 positions of the piperidine ring.

Palladium-catalyzed cyclization : Pd(II) catalysts have been used for 1,3-chirality transfer reactions to prepare enantiomerically enriched 2- and 2,6-substituted piperidines from allylic alcohols. researchgate.net

Asymmetric Hydrogenation : The hydrogenation of substituted pyridines using chiral catalysts can yield enantiomerically enriched piperidines.

Once a stereochemically defined piperidine precursor is obtained, it can be converted into the corresponding piperidine carbothioate without disturbing the established stereocenters. For example, a chiral functionalized piperidine can be reacted with thiophosgene and then with a thiol to produce a chiral piperidine carbothioate. This two-step sequence effectively translates the stereochemical information from the piperidine core to the final product.

The table below highlights some catalytic systems used for generating chiral piperidine precursors.

| Catalyst System | Reaction Type | Stereochemical Outcome | Reference |

| Rh₂(R-TCPTAD)₄ | C-H Functionalization | Enantio- and Diastereoselective | |

| PdCl₂(CH₃CN)₂ | 1,3-Chirality Transfer | High Stereoselectivity | researchgate.net |

| Chiral Magnesium Biphosphate | Cyclization of 1,3-ene-dienes | Diastereoselective | sigmaaldrich.com |

By leveraging these advanced synthetic strategies, a wide array of structurally diverse and stereochemically pure piperidine carbothioates can be accessed, enabling further exploration of their chemical and biological properties.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of the Carbothioate Functionality

Hydrolytic Degradation Mechanisms of the Thioester Bond

The thioester linkage in S-Methyl 1-piperidinecarbothioate is a critical site for chemical transformation, particularly through hydrolysis. This process involves the cleavage of the C-S bond, leading to the formation of piperidine-1-carboxylic acid and methanethiol (B179389). The hydrolysis of thioesters is a thermodynamically favorable process. wikipedia.org

The general reaction for the hydrolysis of this compound is as follows:

The mechanism of this reaction can be influenced by various factors, including pH and the presence of catalysts.

Influence of Environmental Factors on Hydrolysis Kinetics

The rate of hydrolysis of carbothioates is significantly dependent on the pH of the surrounding medium. Generally, the hydrolysis of thioesters can be catalyzed by both acids and bases. nih.govnih.gov For analogous S-alkyl thioacetates, base-mediated hydrolysis is significantly faster than acid-mediated or neutral hydrolysis. nih.gov

For instance, the hydrolysis of S-methyl thioacetate (B1230152) follows first-order kinetics with respect to the concentration of hydroxide (B78521) ions in alkaline solutions. nih.gov The rate constants for acid-mediated (ka), base-mediated (kb), and neutral (kw) hydrolysis of S-methyl thioacetate have been reported as 1.5 x 10-5 M-1s-1, 1.6 x 10-1 M-1s-1, and 3.6 x 10-8 s-1, respectively. nih.gov At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of S-methyl thioacetate is approximately 155 days, indicating considerable stability under these conditions. nih.gov

The alkaline hydrolysis of some S-aryl thiocarbamate esters has been shown to proceed through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway is also suggested to be the dominant, though not exclusive, mechanism for the dissociation of certain bis-thiocarbamates derived from diisocyanates. nih.gov The stability of these thiocarbamates in aqueous environments can vary significantly based on their structure. nih.gov

The influence of temperature on the hydrolysis rate is also a critical factor. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. nih.gov

Table 1: Hydrolysis Rate Constants and Half-Life of Analogous Thioesters

| Compound | pH | Temperature (°C) | Rate Constant | Half-Life | Reference |

| S-Methyl thioacetate | 7 | 23 | 3.6 x 10-8 s-1 (kw) | 155 days | nih.gov |

| S-Methyl thioacetate | Acidic | 23 | 1.5 x 10-5 M-1s-1 (ka) | - | nih.gov |

| S-Methyl thioacetate | Basic | 23 | 1.6 x 10-1 M-1s-1 (kb) | - | nih.gov |

| HDI-CME | 7.4 | - | 3.36 x 102 M-1min-1 | - | nih.gov |

| TDI-CME | 7.4 | - | 2.49 x 104 M-1min-1 | - | nih.gov |

| MDI-CME | 7.4 | - | 5.78 x 104 M-1min-1 | - | nih.gov |

Note: HDI-CME, TDI-CME, and MDI-CME are bis-dithiocarbamates derived from hexamethylene diisocyanate, toluene (B28343) diisocyanate, and methylene (B1212753) diphenyl diisocyanate, respectively, and cysteine methyl ester.

Role of Metal Ions and Surface Interactions in Thioester Cleavage

The hydrolysis of thioesters can be significantly accelerated by the presence of metal ions. nih.gov Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen or the sulfur atom of the thioester, thereby polarizing the C-S bond and making the carbonyl carbon more susceptible to nucleophilic attack by water. rsc.org A variety of metal ions, including Tl3+, Hg2+, Ag+, and Au3+, have been shown to promote thioester hydrolysis. nih.gov First-row transition metals can also facilitate this reaction. nih.gov

The interaction of this compound with mineral surfaces, such as clays, can also influence its degradation. Clay minerals possess charged surfaces and can catalyze various chemical reactions, including hydrolysis. nih.gov The acidic or basic nature of the clay surface can contribute to the catalysis of thioester cleavage.

Adsorption Phenomena on Solid-Phase Matrices

The fate and transport of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles. Adsorption is a surface phenomenon where the compound accumulates at the interface between a solid phase (adsorbent) and a liquid phase (solution).

Characterization of Adsorption Isotherms and Kinetics

The extent of adsorption at equilibrium is typically described by adsorption isotherms, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. mdpi.comundip.ac.idresearchgate.netaensiweb.com

For many organic pesticides, including thiocarbamates, the Freundlich isotherm model has been found to fit experimental data well. icm.edu.pl The Freundlich equation is given by:

where:

Cs is the amount of adsorbate adsorbed per unit mass of adsorbent

Ce is the equilibrium concentration of the adsorbate in solution

Kf is the Freundlich adsorption coefficient, related to the adsorption capacity

1/n is the Freundlich exponent, related to the adsorption intensity

The kinetics of adsorption describe the rate at which the compound is adsorbed onto the solid phase. This process is often modeled using pseudo-first-order and pseudo-second-order kinetic models. nih.gov

Table 2: Freundlich Adsorption Parameters for Analogous Thiocarbamate Herbicides on Soil

| Herbicide | Soil Type | Kf (µg1-1/n L1/n g-1) | 1/n | Reference |

| Pebulate | Various | - | - | capes.gov.br |

| EPTC | Various | - | - | capes.gov.br |

| Cycloate | Various | - | - | who.int |

| Molinate | Various | - | - | who.int |

| Vernolate | Various | - | - | who.int |

Note: Specific Kf and 1/n values are highly dependent on the specific soil properties and experimental conditions and are provided as a general reference.

Investigation of Adsorbent-Adsorbate Interactions

The interaction between this compound and solid surfaces can occur through various mechanisms, including:

Van der Waals forces: Weak, non-specific interactions.

Hydrogen bonding: The carbonyl oxygen of the carbothioate can act as a hydrogen bond acceptor.

Hydrophobic interactions: The nonpolar parts of the molecule, such as the piperidine (B6355638) ring, can interact with organic matter in the soil.

Ion exchange: Although this compound is a neutral molecule, interactions with charged sites on clay minerals can occur. researchgate.netelsevierpure.com

Coordination with metal ions: The sulfur and oxygen atoms can potentially coordinate with metal ions present on the clay surface. researchgate.netelsevierpure.com

The nature of the adsorbent, particularly its organic matter content and clay mineralogy, plays a crucial role in the extent and mechanism of adsorption. icm.edu.plresearchgate.netelsevierpure.com Organic matter is often the primary adsorbent for non-ionic organic compounds in soil. Clay minerals, with their large surface areas and charged sites, also contribute significantly to adsorption. nih.govresearchgate.netelsevierpure.com

Electrophilic Reactivity and Nucleophilic Addition Mechanisms

The carbothioate functionality in this compound exhibits dual reactivity, being susceptible to both electrophilic and nucleophilic attack.

The carbonyl carbon of the thioester group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen and sulfur atoms. This makes it a target for nucleophiles. Nucleophilic attack on the carbonyl carbon is a key step in the hydrolysis of the thioester bond, as discussed previously. Due to the larger size and greater polarizability of the sulfur atom compared to oxygen, nucleophilic acyl substitutions at the thioester carbonyl typically proceed through a step-wise mechanism involving a tetrahedral intermediate. rsc.org

The sulfur atom in the thiocarbonyl group possesses lone pairs of electrons and can act as a nucleophile. libretexts.org This nucleophilicity is enhanced in thiolate anions formed upon deprotonation. libretexts.org The sulfur atom's nucleophilicity allows it to participate in various reactions, including alkylation.

Formation of Reactive Intermediates

The carbothioate linkage in this compound can undergo cleavage to form reactive species. One primary pathway is hydrolysis, which would yield piperidine-1-carboxylic acid and methanethiol. While these products themselves are not typically considered highly reactive intermediates, the initial carbothioate can act as a precursor to more reactive species under specific conditions.

For instance, in biological systems, enzymatic processes could potentially lead to the formation of a piperidinoyl-coenzyme A (CoA) thioester through a transthioesterification reaction. Such acyl-CoA species are common reactive intermediates in metabolism, participating in a variety of biochemical transformations.

Furthermore, oxidative processes, particularly those mediated by cytochrome P450 enzymes, could potentially generate highly reactive intermediates. Oxidation at the sulfur atom could lead to the formation of a sulfoxide (B87167) or sulfone, which would increase the electrophilicity of the carbonyl carbon, making it a more potent acylating agent.

| Potential Reactive Intermediate | Formation Pathway | Potential Subsequent Reactions |

| Piperidinoyl-CoA | Transthioesterification | Acyl transfer to biological nucleophiles |

| Piperidinecarbothioic acid S-oxide | Oxidation (e.g., by CYPs) | Enhanced susceptibility to nucleophilic attack |

Mechanisms of Covalent Modification of Macromolecules

The potential for this compound to covalently modify macromolecules is a key aspect of its chemical toxicology profile. The electrophilic nature of the carbothioate carbonyl carbon makes it a target for nucleophilic attack by amino acid residues within proteins.

The primary mechanism of covalent modification would likely involve the acylation of nucleophilic residues such as cysteine, lysine (B10760008), or histidine on protein surfaces. This process, known as S-acylation, N-acylation, or acylation of the imidazole (B134444) ring, respectively, would result in the formation of a stable covalent bond between the piperidinoyl group and the macromolecule. The release of methanethiol would be the leaving group in this reaction.

The formation of reactive intermediates, as discussed in the previous section, would enhance the potential for covalent modification. For example, an oxidized sulfoxide or sulfone derivative would be a more potent acylating agent, leading to a higher rate of covalent adduction to macromolecules.

Oxidative Metabolism and Transformation Pathways

The oxidative metabolism of this compound is anticipated to be a significant pathway for its transformation and eventual elimination from biological systems. These reactions are primarily catalyzed by the cytochrome P450 superfamily of enzymes. The metabolic transformations can be predicted to occur at several sites within the molecule, including the piperidine ring and the S-methyl group.

Metabolism of the piperidine moiety often involves oxidation at the carbon atoms adjacent to the nitrogen, which can lead to the formation of various lactam derivatives. acs.orgnih.gov N-dealkylation is another common metabolic pathway for piperidine-containing compounds, although in the case of this compound, the "alkyl" group is the carbothioate itself, suggesting hydrolysis as a more likely primary metabolic step at this position.

Oxidative metabolism can also target the S-methyl group of the carbothioate. This could involve S-demethylation, leading to the formation of a piperidine-1-carbothioic acid, or oxidation of the methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid.

A study on a structurally related compound, a piperazine (B1678402) carbodithioc acid derivative, revealed metabolic pathways including desmethylation, oxidation of the piperazine ring, and ring opening, providing a plausible model for the metabolism of this compound.

| Metabolic Pathway | Enzyme System | Potential Metabolites |

| Piperidine Ring Oxidation | Cytochrome P450 | Piperidinone derivatives (lactams) |

| S-Demethylation | Cytochrome P450 | Piperidine-1-carbothioic acid |

| S-Methyl Oxidation | Cytochrome P450 | S-(hydroxymethyl) 1-piperidinecarbothioate |

| Hydrolysis | Esterases/Hydrolases | Piperidine-1-carboxylic acid, Methanethiol |

Molecular Interactions with Biological Systems and Biochemical Pathways

Investigation of Enzymatic Interaction Mechanisms

S-Methyl 1-piperidinecarbothioate is recognized for its ability to interact with and inhibit specific enzymes. This interaction is characterized by the formation of a covalent bond with the enzyme's active site, leading to a loss of catalytic activity.

Identification of Target Enzymes and Binding Modes

The primary enzymatic target of this compound identified in research is fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endogenous cannabinoids. The binding of this compound to FAAH is a key area of study. The interaction involves the compound acting as an irreversible inhibitor.

Another enzyme that has been studied in the context of carbothioate inhibitors is S-adenosylmethionine (SAM)-dependent methyltransferase. While not the primary focus of research on this compound itself, the general mechanism of how inhibitors bind to the SAM cofactor pocket is relevant. mdpi.com These inhibitors can either compete directly with SAM by occupying its binding site or bind to adjacent pockets, minimally overlapping with the cofactor. mdpi.com Some inhibitors even rely on the presence of bound SAM to stabilize the substrate binding site for their own interaction. mdpi.com

Characterization of Active Site Modification (e.g., Carbamylation)

The inhibitory action of this compound on enzymes like FAAH occurs through a process called carbamylation. In this mechanism, the carbothioate moiety of the inhibitor attacks a nucleophilic residue in the enzyme's active site. For FAAH, this is typically a serine residue.

This process results in the formation of a stable, carbamylated enzyme, rendering it inactive. The efficiency of this carbamylation is a key determinant of the inhibitor's potency. The process of carbamylation is a known post-translational modification that can be induced by compounds like urea, which generates isocyanic acid. nih.gov This acid then reacts with amino groups on proteins, such as the N-terminus or the side chain of lysine (B10760008) residues. nih.gov The rate of this reaction is influenced by factors like temperature, pH, and incubation time. nih.gov

Analysis of Receptor Agonism for Related Carbothioates

While specific data on the receptor agonism of this compound is limited, the broader class of carbothioates has been studied for their interactions with various receptors. Understanding these interactions provides a framework for predicting the potential receptor-binding activities of this compound.

Ligand-Receptor Binding Kinetics and Thermodynamics

Binding kinetics involves the on-rate (kon) and off-rate (koff) of the ligand. wikipedia.orgnih.gov The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of binding affinity. youtube.comyoutube.com A lower Kd value indicates a higher binding affinity. youtube.com Thermodynamic parameters, such as changes in enthalpy and entropy, further describe the energetic favorability of the binding event. These parameters can be determined experimentally and are crucial for understanding the driving forces behind ligand-receptor interactions. nih.gov The study of ligand-receptor binding kinetics is particularly important for G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. nih.gov

Table 1: Key Parameters in Ligand-Receptor Binding Kinetics

| Parameter | Description | Units |

| kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. | M-1s-1 |

| koff (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. | s-1 |

| Kd (Equilibrium Dissociation Constant) | The concentration of ligand at which half of the receptors are occupied at equilibrium. It is calculated as koff/kon. | M |

| Residence Time | The average duration for which a ligand remains bound to its receptor, calculated as 1/koff. | s |

Modulation of Cellular Processes (e.g., Neurite Outgrowth in Model Systems)

Research has demonstrated that this compound can influence cellular processes, most notably neurite outgrowth in model systems. This effect is believed to be a consequence of its enzymatic inhibition, which leads to an increase in the levels of endogenous signaling molecules that promote neuronal development.

Studies using PC12 cells, a common model for neuronal differentiation, have shown that treatment with this compound can induce the extension of neurites. This suggests a potential role for this compound and its targets in neuronal plasticity and repair. The mechanism is thought to involve the accumulation of anandamide (B1667382) due to FAAH inhibition, which then acts on cannabinoid receptors to promote neurite formation.

Advanced Analytical Methodologies for the Characterization and Study of S Methyl 1 Piperidinecarbothioate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of S-Methyl 1-piperidinecarbothioate, providing fundamental information about its molecular structure and functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational frequencies in the IR spectrum of this compound are indicative of its structure. The presence of a strong absorption band in the region of 1630-1800 cm⁻¹ is typically assigned to the C=O (carbonyl) stretching vibration of the carbothioate group. The C-N stretching vibration of the piperidine (B6355638) ring is expected to appear in the 1228 cm⁻¹ region. sapub.org Additionally, C-H stretching vibrations from the piperidine and methyl groups are observed, typically below 3000 cm⁻¹ for alkane C-H bonds. masterorganicchemistry.com The analysis of these peaks provides a molecular fingerprint, confirming the presence of the key functional groups within the this compound molecule.

Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the structure of this compound. In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the exact molecular weight of the compound and, through fragmentation analysis, offers insights into its structural components. whiterose.ac.uk

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) is also characteristic. For instance, the cleavage of the S-methyl group or fragmentation of the piperidine ring would produce specific fragment ions, which can be used to piece together the molecule's structure. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, often in positive ion mode. whiterose.ac.uk

| Technique | Application for this compound | Typical Data Obtained |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for C=O, C-N, and C-H bonds |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak (m/z), fragmentation pattern |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. cmbr-journal.com In this technique, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer for detection and identification. semanticscholar.org

For trace analysis, a capillary column, such as one with a DB-5MS stationary phase, is often used. nist.gov The temperature program of the GC oven is optimized to achieve good separation. For example, a program might start at a lower temperature and ramp up to a higher temperature to elute the compound of interest. nist.govmdpi.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantifying low levels of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for analyzing compounds in complex matrices, such as biological fluids or environmental samples. nih.govmdpi.com It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis.

In LC-MS/MS, the separation is achieved by liquid chromatography, often using a reverse-phase C18 column. nih.gov The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the desired separation. nih.gov Following separation, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. mdpi.com Tandem mass spectrometry (MS/MS) is employed for quantification, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity. nih.gov

| Method | Typical Column | Detector | Application |

| GC-MS/MS | Capillary (e.g., HP-5, DB-5MS) nist.gov | Triple Quadrupole Mass Spectrometer | Trace analysis in various matrices |

| LC-MS/MS | Reverse-phase C18 nih.gov | Triple Quadrupole Mass Spectrometer with ESI source nih.govmdpi.com | Analysis in complex mixtures like plasma nih.gov |

X-ray Powder Diffraction (XRD) for Solid-State Characterization

X-ray powder diffraction (XRD) is a key technique for the characterization of the solid-state properties of crystalline materials like this compound. wikipedia.org It provides information about the crystal structure, phase purity, and crystallinity of a sample. wikipedia.org

The technique involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline form of the compound. This "fingerprint" can be used for phase identification by comparing it to a database of known patterns. Furthermore, XRD can be used to determine the degree of crystallinity of a sample by analyzing the ratio of the sharp diffraction peaks to the amorphous background halo. wikipedia.org For this compound, XRD would be crucial in quality control to ensure consistency in the solid form of the material, which can impact its physical properties.

Environmental Fate and Degradation Mechanisms of Piperidine Carbothioates

Adsorption Behavior in Soil and Aqueous Environments

The movement and availability of piperidine (B6355638) carbothioates in the environment are significantly influenced by their adsorption to soil particles and their behavior in water.

The retention of piperidine compounds in soil is a complex process influenced by various soil properties. Studies on related compounds, such as phenylurea herbicides, have shown that soil characteristics like pH, cation exchange capacity, organic carbon content, and the presence of amorphous iron and manganese oxides are highly correlated with their adsorption. nih.gov For instance, the adsorption of piperidine itself onto silica (B1680970) surfaces, a common component of soil, has been shown to be a strong interaction involving protonation by surface silanol (B1196071) groups. osu.edunih.gov This suggests that the piperidine ring, a core structure in S-Methyl 1-piperidinecarbothioate, likely plays a significant role in its adsorption to soil minerals.

The organic carbon content of soil is another critical factor. nih.gov The sorption of carbazole, another heterocyclic compound, to soil is strongly linked to the soil's organic content, which can limit its mobility. nih.gov It is plausible that the S-methyl and carbothioate groups of this compound also contribute to its interaction with soil organic matter through various mechanisms.

To quantify the adsorption of compounds to soil and other environmental matrices, scientists use adsorption isotherm models. mdpi.comresearchgate.net These mathematical models, such as the Langmuir, Freundlich, and Dubinin-Radushkevich isotherms, describe how a substance distributes between the solid and liquid phases at equilibrium. mdpi.comresearchgate.netresearchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.comresearchgate.net

Freundlich Isotherm: This empirical model describes multilayer adsorption onto a heterogeneous surface. mdpi.comresearchgate.net

Dubinin-Radushkevich Isotherm: This model is more general and does not assume a homogeneous surface or constant adsorption potential. mdpi.comresearchgate.net

The selection of the most appropriate model depends on the specific compound and the adsorbent. For instance, in some cases, the Langmuir model provides a better fit, while in others, a hybrid model like the Redlich-Peterson isotherm, which combines elements of both the Langmuir and Freundlich models, may be more suitable. mdpi.commdpi.com Modeling the adsorption of this compound would provide valuable data for predicting its environmental distribution and mobility. mdpi.comresearchgate.net

Below is an interactive table showcasing common adsorption isotherm models and their characteristics.

| Isotherm Model | Key Characteristics |

| Langmuir | Assumes monolayer adsorption on a homogeneous surface. |

| Freundlich | Describes multilayer adsorption on a heterogeneous surface. |

| Dubinin-Radushkevich | A more general model applicable to both homogeneous and heterogeneous surfaces. |

| Redlich-Peterson | A hybrid model that incorporates features of both Langmuir and Freundlich isotherms. |

Hydrolytic Stability and Environmental Persistence

The persistence of a chemical in the environment is partly determined by its resistance to hydrolysis, the chemical breakdown by reaction with water. The hydrolytic stability of piperidine carbothioates will influence their lifespan in aquatic systems and moist soils.

Biological and Abiotic Degradation Pathways in Environmental Systems

The ultimate fate of this compound in the environment is its degradation into simpler molecules. This can occur through both biological processes (biodegradation) and abiotic processes (degradation not involving living organisms).

Biodegradation: Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. nih.gov The piperidine ring, a central part of this compound, has been shown to be biodegradable under certain conditions. nih.govnih.gov Some bacteria, such as those from the Pseudomonas and Mycobacterium genera, can utilize piperidine as a source of carbon and nitrogen. nih.govresearchgate.net The degradation pathways can vary between different microorganisms. nih.govresearchgate.net In some Pseudomonas species, the degradation of piperidine is initiated by a glutamylation step, followed by hydroxylation. nih.gov In contrast, some Mycobacterium species are thought to open the piperidine ring to form 5-aminovaleric acid, which is then further metabolized. researchgate.net The presence of the S-methyl and carbothioate groups may influence the rate and pathway of biodegradation of this compound compared to piperidine itself.

Abiotic Degradation: In the atmosphere, organic compounds can be degraded by photochemically produced hydroxyl radicals. nih.gov The piperidine structure has been shown to react with OH radicals, leading to the formation of various degradation products. whiterose.ac.uk While this compound is not expected to be highly volatile, any portion that enters the atmosphere would likely be subject to this degradation pathway. In soil and water, photolysis (breakdown by sunlight) can also be a significant degradation process for some compounds, especially at the surface. nih.gov However, adsorption to soil particles can limit the exposure of a compound to sunlight and thus reduce the rate of photolysis. nih.gov

The degradation of this compound in the environment is likely to produce various intermediate products. For example, the degradation of methyl bromide in water leads to the formation of the bromide ion. regulations.gov Similarly, the breakdown of this compound would be expected to yield piperidine, and compounds related to the S-methyl and carbothioate moieties, which would then undergo further degradation.

Strategic Applications and Research Opportunities of S Methyl 1 Piperidinecarbothioate

Agricultural Applications as Chemical Safeners

The primary agricultural interest in compounds structurally related to S-Methyl 1-piperidinecarbothioate lies in their potential as herbicide safeners. Safeners are chemical agents that protect crop plants from herbicide injury without compromising the herbicide's effectiveness against target weeds. This technology allows for the use of more potent, broad-spectrum herbicides, thereby improving weed management and crop productivity.

Mechanism of Action as Herbicide Safeners

While direct studies on this compound as a commercialized safener are not prominent in publicly available research, the mechanism of action for the broader class of thiocarbamate and related safeners is well-documented. These safeners typically function by stimulating the natural defense mechanisms within the crop plant. The proposed mechanism involves the upregulation of specific enzymes that are crucial for detoxifying the herbicide.

The key enzymes induced by safeners include glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) .

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant. This process renders the herbicide more water-soluble and less toxic, facilitating its sequestration and degradation within the plant cell.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is involved in the oxidative metabolism of a wide range of compounds, including herbicides. By introducing or modifying functional groups on the herbicide molecule, P450s can either directly detoxify it or prepare it for subsequent conjugation by GSTs or other enzymes.

The induction of these detoxification pathways is a result of the safener molecule interacting with specific regulatory elements in the plant's genome, leading to increased transcription and translation of the respective enzyme-coding genes. A patent for a structurally similar compound, S-methyl-N,N-diethyl thiocarbamate, highlights its use as a selective herbicide, underscoring the agricultural relevance of the thiocarbamate class. mdpi.com

Utility as Chemical Probes in Biological Research

The concept of a chemical probe involves using a small molecule to selectively modulate a specific protein's function, thereby allowing researchers to study its role in biological processes. While this compound itself is not extensively documented as a widely used chemical probe, its structural components, particularly the piperidine (B6355638) ring, are common scaffolds in the design of biologically active molecules.

The development of chemical probes is a critical aspect of modern chemical biology, enabling the investigation of cellular pathways and the validation of new drug targets. The utility of a compound as a chemical probe is determined by its potency, selectivity, and well-characterized mechanism of action. Research in this area often involves screening libraries of compounds for specific biological activities. While no specific screening results for this compound are publicly available, compounds with similar piperidine motifs have been investigated for various biological activities. For instance, a study on the design of Sphingosine Kinase 1 (SphK1) inhibitors utilized a 4-methyl-piperidine group in their molecular design. mdpi.com

Role as Intermediates in Complex Organic Synthesis

In the realm of organic chemistry, the value of a compound can often be found in its utility as a building block or intermediate for the synthesis of more complex and often biologically active molecules. The structure of this compound, containing a reactive thiocarbamate group and a piperidine scaffold, suggests its potential as a precursor in the synthesis of various heterocyclic compounds.

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry. A vast number of pharmaceuticals and biologically active compounds feature heterocyclic cores. The piperidine ring, for example, is a prevalent scaffold in many drug molecules due to its ability to confer favorable pharmacokinetic properties.

While specific examples of complex molecules synthesized directly from this compound are not readily found in the literature, the general importance of piperidine and thiocarbamate functionalities in the synthesis of novel compounds is well-established. For example, various heterocyclic compounds with potential biological activities are synthesized using piperidine-containing starting materials. nih.gov The thiocarbamate moiety can participate in a variety of chemical transformations, making it a versatile handle for constructing more elaborate molecular architectures. The synthesis of various heterocyclic compounds often involves the use of such versatile building blocks. openmedicinalchemistryjournal.comnih.govchemmethod.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-Methyl 1-piperidinecarbothioate, and what analytical methods validate its purity?

- Methodology :

- Synthesis : A feasible route involves thiolation of 1-piperidinecarboxylic acid derivatives using methyl thioesters or thiourea reagents under controlled pH (neutral to mildly acidic conditions). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 min). Confirm identity via nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) to resolve structural ambiguities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and characterize degradation products using LC-MS/MS. Key degradation pathways include hydrolysis of the thiocarbamate group under acidic/alkaline conditions and oxidation in the presence of light .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Look for signals at δ 3.4–3.6 ppm (piperidine N-CH₂-S), δ 2.1–2.3 ppm (piperidine ring protons), and δ 2.4 ppm (S-methyl group).

- Infrared (IR) : Confirm the thiocarbamate C=S stretch at ~1200–1250 cm⁻¹.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic substitution or oxidation reactions. Databases like PubChem and Reaxys provide thermodynamic parameters for benchmarking .

- Molecular docking studies can predict binding interactions with biological targets (e.g., enzymes), focusing on thiocarbamate’s sulfur atom as a potential nucleophile .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Perform meta-analyses of existing literature, categorizing studies by assay type (e.g., enzyme inhibition vs. cellular cytotoxicity). Control for variables like solvent (DMSO vs. aqueous buffers) and purity (>95% by HPLC). Use structure-activity relationship (SAR) models to identify critical substituents influencing activity .

Q. How can researchers design experiments to study the compound’s interaction with metabolic enzymes?

- Methodology :

- In vitro assays : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) and monitor metabolite formation via LC-MS. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for enzyme-ligand interactions .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed couplings). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Consider kinetic resolution if racemization occurs during synthesis .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

- Guidelines :

- Follow the PICOT framework (Population: compound batch; Intervention: reaction conditions; Comparison: control experiments; Outcome: yield/purity; Time: reaction duration).

- Provide raw spectral data (NMR, MS) in supplementary materials and specify equipment calibration protocols (e.g., NMR referencing to TMS) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.